2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE
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Overview
Description
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, along with various functional groups that contribute to its unique properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied for their antiviral properties, specifically against rna viruses . These compounds have been found to inhibit the interaction between RNA-dependent RNA polymerase (RdRP) subunits PA and PB1 .
Mode of Action
Compounds with similar structures have been found to exhibit antiviral activity by inhibiting the interaction between rdrp subunits pa and pb1 . This inhibition disrupts the replication of the viral RNA, thereby limiting the spread of the virus within the host.
Biochemical Pathways
Based on its potential antiviral properties, it can be inferred that it may interfere with the viral replication pathway by inhibiting the function of rdrp, a key enzyme in the replication of rna viruses .
Pharmacokinetics
Compounds with similar structures have been noted for their favourable pharmacokinetic properties
Result of Action
Based on the potential antiviral properties of similar compounds, it can be inferred that the compound may limit the spread of rna viruses within the host by inhibiting viral replication .
Preparation Methods
The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate triazole and quinazoline precursors under specific conditions.
Introduction of the dimethoxy and methyl groups: These groups can be introduced via alkylation or methoxylation reactions using suitable reagents.
Attachment of the sulfanyl group:
Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with 2-ethoxyphenylacetyl chloride to form the desired acetamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.
Scientific Research Applications
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antiviral therapies.
Biological Studies: It can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.
Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and for developing new chemical probes.
Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE can be compared with other triazoloquinazoline derivatives, such as:
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine: This compound shares a similar triazoloquinazoline core but differs in the functional groups attached, which can lead to different biological activities and applications.
5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine: Another related compound with a different substitution pattern, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-5-31-17-9-7-6-8-15(17)24-20(28)12-32-22-25-16-11-19(30-4)18(29-3)10-14(16)21-23-13(2)26-27(21)22/h6-11H,5,12H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSQUFPSIIHGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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